molecular formula C15H16N2O4 B2440724 Ethyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 886952-50-7

Ethyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2440724
CAS No.: 886952-50-7
M. Wt: 288.303
InChI Key: MDECOEBPEIQQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-methoxyacetoacetate with hydrazine hydrate, followed by the introduction of a 4-methylphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can replace specific substituents on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine derivatives.

Scientific Research Applications

Ethyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methoxy-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 4-methoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 4-methoxy-1-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Ethyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-4-21-15(19)14-12(20-3)9-13(18)17(16-14)11-7-5-10(2)6-8-11/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDECOEBPEIQQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.